

Technical Support Center: CAS 100911-10-2 (Pelitinib) Solubility Guide[1]

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Compound of Interest

Compound Name: Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B11914395

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Status: Active Last Updated: 2026-02-16 Compound Identity: Pelitinib (EKB-569) Mechanism: Irreversible EGFR Inhibitor[1][2][3][4][5][6]

Executive Summary

You are likely here because your compound precipitated the moment it touched your cell culture media or buffer. This is the most common support ticket we receive for CAS 100911-10-2.

The Physics of the Failure: Pelitinib is a highly hydrophobic 3-cyanoquinoline derivative.[1] It possesses basic nitrogen centers (aniline/quinoline), making its solubility pH-dependent, but its baseline aqueous solubility is effectively zero (< 0.1 mg/mL).[1] When you dilute a DMSO stock directly into a high-salt, neutral pH buffer (like PBS), you trigger a rapid dielectric constant shift. The water molecules organize around the salt ions, "squeezing" the hydrophobic drug out of solution—a phenomenon known as "salting out."

This guide provides the protocols to force this molecule into solution and keep it there.

Part 1: Stock Solution Preparation (The Foundation)

Q: My stock solution looks cloudy or has crystals. Is it usable? A: No. If your stock is compromised, every downstream experiment is invalid.^[1] Pelitinib requires anhydrous DMSO (Dimethyl Sulfoxide) for stock preparation.

Protocol:

- Solvent Choice: Use high-grade DMSO ($\geq 99.9\%$, anhydrous).^[1] Avoid Ethanol; while some datasheets claim solubility, it is significantly less stable and prone to evaporation than DMSO for this specific CAS.
- Concentration Target: Aim for 10 mM to 50 mM (approx. 5–25 mg/mL). Do not attempt to make a "super-stock" (>100 mM) as this increases the risk of crashing out upon freeze-thaw.^[1]
- Dissolution Method:
 - Add DMSO to the vial.^{[6][7]}
 - Vortex vigorously for 30 seconds.
 - Critical Step: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Visual inspection against a dark background is mandatory to confirm clarity.^[1]

Storage: Aliquot immediately into single-use volumes (e.g., 20–50 μL) and store at -80°C . Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, drastically lowering the solubility limit of Pelitinib over time.^[1]

Part 2: Aqueous Dilution (The "Crash-Out" Zone)^[1]

Q: I injected my DMSO stock into PBS, and it turned milky white. What happened? A: You experienced "solvent shock."^[1] You moved from a lipophilic environment (DMSO) to a hydrophilic, high-ionic-strength environment (PBS) too quickly.^[1]

The Fix: Intermediate Dilution Strategy Never jump from 100% DMSO to 0.1% DMSO in one step if you are working at high concentrations. Use an intermediate vehicle.

Validated Protocol for In Vitro (Cell Culture)

Target: 10 μ M final concentration in media.[1]

- Prepare Stock: 10 mM Pelitinib in DMSO.
- Step 1 (The Spike): Do not add the drug to the media. Add the media to the drug while vortexing.
 - Place the pipette tip containing the DMSO stock submerged into the vortexing media.
 - Expel slowly. This rapidly disperses the DMSO plume, preventing local high-concentration pockets where nucleation occurs.[1]
- Step 2 (The Check): Inspect the tube. If cloudy, you must restart.
- Alternative (For >10 μ M): Use a co-solvent bridge.
 - Dilute stock 1:10 into PEG-300 first.[1]
 - Then dilute that mixture into media. PEG-300 acts as a surfactant bridge, reducing the surface tension mismatch.[1]

Part 3: Advanced Formulation (In Vivo / High Concentration)

Q: I need to dose animals (IP/Oral). DMSO/PBS is causing toxicity or precipitation.[1] What is the standard vehicle? A: For in vivo work, simple DMSO/Water mixtures fail because the drug precipitates in the peritoneal cavity or gut, leading to poor bioavailability. You must use a Solubility Enhancing System (SES).

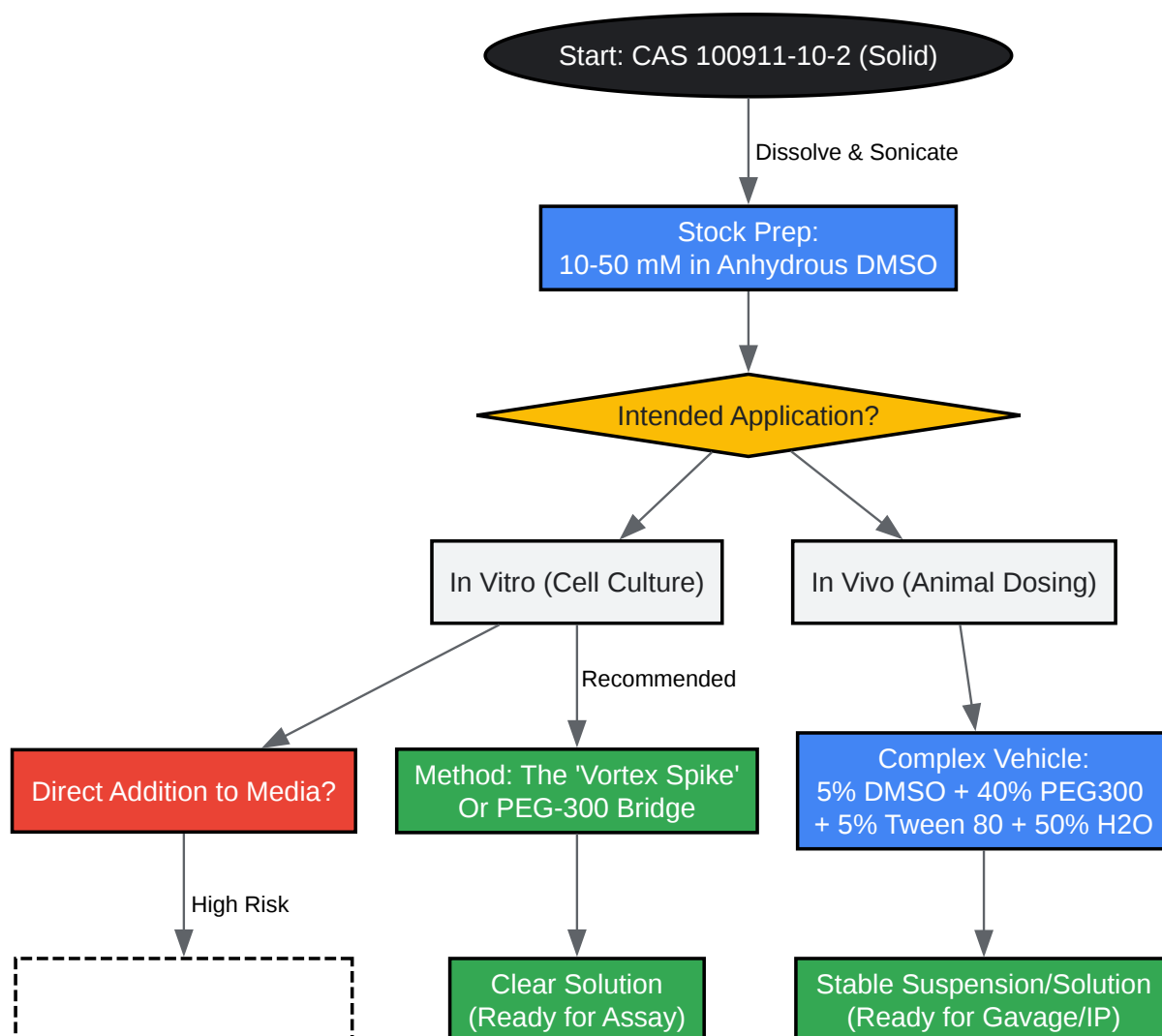
Recommended Formulation (The "Golden Ratio"): This formulation creates a stable micro-emulsion/suspension.

Component	Percentage (v/v)	Function	Order of Addition
1. DMSO	5%	Primary Solubilizer	Dissolve drug here first.[1]
2. PEG-300	40%	Co-solvent / Stabilizer	Add to DMSO/Drug mix.[1] Vortex.
3. Tween 80	5%	Surfactant	Add to the mix. Solution will warm slightly.
4. ddH2O	50%	Bulk Vehicle	Add last, slowly, while vortexing.

Self-Validating Check: After adding water, the solution should remain clear or slightly opalescent.[1] If large flakes appear, the pH may be too high. Pelitinib is a weak base; ensuring the water component is slightly acidic (pH ~5–6) can stabilize the solution, though the PEG/Tween system usually buffers this sufficiently.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing CAS 100911-10-2 based on your specific application.



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Caption: Decision tree for Pelitinib solubilization. Note the divergence between simple in vitro dilution and the required complex vehicle for in vivo applications.

Part 5: Troubleshooting FAQ

Q: Can I use acid to dissolve it? A: Pelitinib has basic nitrogens, so it is more soluble at low pH (e.g., pH 2.0). Some protocols cite dissolving in pH 2.0 water for oral gavage.[1] However, acidic solutions are toxic to cells in culture.[1] Only use pH adjustment for oral dosing where the stomach acid will neutralize it anyway.[1] For cell culture, rely on DMSO/PEG.

Q: The literature says IC50 is ~40 nM. Why do I need 10 mM stock? A: To ensure accuracy. Weighing out nanogram quantities is impossible.[1] You must weigh milligram quantities (requiring mM stocks) and perform serial dilutions.

- Warning: Do not serially dilute in PBS. Perform your serial dilutions in DMSO first, then transfer the final step to media. This keeps the solvent concentration constant across your dose-response curve.[1]

Q: I see a "film" on top of the media. Is that the drug? A: Yes.[1] Hydrophobic drugs often float to the air-water interface if they crash out.[1] This experiment must be discarded. Increase the Tween 80 concentration (up to 0.1% is usually tolerated by robust cell lines) to emulsify the drug.

References

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